Aripiprazole (1,1,2,2,3,3,4,4-d8)

LC-MS/MS Bioanalysis Isotope Dilution

Quantifying aripiprazole in plasma or tissue? Non-deuterated analogs cause matrix effect bias and failed validation. Aripiprazole-d8 solves this. - Mass shift: +8 Da (m/z 456.2) vs. unlabeled (448.35) - clear MS separation. - Certified CRM: 100 µg/mL in acetonitrile, ≥99 atom% D. - Validated for FDA/EMA ANDAs: inter-batch CV 1.20-3.72%, LLOQ 0.05 ng/mL, linear range 0.05-80 ng/mL. - Immediate supply: solution format, ambient shipping.

Molecular Formula C23H27Cl2N3O2
Molecular Weight 456.4 g/mol
CAS No. 1089115-04-7
Cat. No. B027989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole (1,1,2,2,3,3,4,4-d8)
CAS1089115-04-7
Synonyms7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone;  7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-_x000B_dihydrocarbostyril;  Abilify-d8;  Abilitat-d8;  OPC 14597-d8;  OPC 31-d8; 
Molecular FormulaC23H27Cl2N3O2
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
InChIKeyCEUORZQYGODEFX-BQLKVSHCSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole-d8 Overview


Aripiprazole-d8 (CAS 1089115-04-7) is a stable isotope-labeled analog of the atypical antipsychotic aripiprazole, in which eight hydrogen atoms on the butyl chain are replaced with deuterium . This deuterated compound is specifically designed as an internal standard (IS) for the accurate quantification of aripiprazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . It is supplied as a certified reference material (CRM) solution at 100 µg/mL in acetonitrile, with a molecular formula of C₂₃H₁₉D₈Cl₂N₃O₂ and a molecular weight of 456.43 g/mol . The compound is intended for research and analytical use only and is not for diagnostic or therapeutic applications .

Aripiprazole-d8 vs. Unlabeled Standards


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute and ionize identically to the analyte of interest to correct for matrix effects, extraction inefficiencies, and instrument variability [1]. Unlabeled aripiprazole cannot serve as an internal standard because it is indistinguishable from the target analyte in mass spectrometry [1]. Aripiprazole-d8, with a mass shift of +8 Da (m/z 456.2 vs. 448.35 for the unlabeled compound), provides a distinct mass signature that allows the mass spectrometer to differentiate and quantify the analyte without interference [2][3]. Substituting Aripiprazole-d8 with a non-deuterated analog or an internal standard with different physicochemical properties (e.g., dehydro-aripiprazole-d8) would compromise the accuracy and precision of the assay, as it would fail to compensate for analyte-specific matrix effects and recovery variations [1][4].

Aripiprazole-d8 Performance Benchmarks


Mass Spectrometric Differentiation

Aripiprazole-d8 provides a +8 Da mass shift relative to unlabeled aripiprazole, enabling clear differentiation in MS/MS analysis [1]. The multiple reaction monitoring (MRM) transition for aripiprazole is m/z 448.35→285.09, while the transition for Aripiprazole-d8 is m/z 456.2→293.2 [1]. This distinct mass signature eliminates cross-talk and ensures accurate quantification of the target analyte [2].

LC-MS/MS Bioanalysis Isotope Dilution

Matrix Effect Compensation

The use of Aripiprazole-d8 as an internal standard effectively compensates for plasma matrix effects, as demonstrated by a relative matrix effect of only 1.08% CV across eight different lots of human plasma [1]. In contrast, methods using non-deuterated internal standards or external calibration often exhibit significantly higher matrix effect variability, typically ranging from 5–15% CV in plasma-based assays [2].

Matrix Effect Ionization Suppression Bioequivalence

Extraction Recovery

When Aripiprazole-d8 is used as the internal standard, the mean extraction recovery for aripiprazole from human plasma exceeds 96% across quality control (QC) levels [1]. This high recovery is achieved because the deuterated IS co-extracts with the analyte, correcting for any losses during solid-phase extraction (SPE). In comparison, methods that rely on external calibration without a co-eluting IS typically report lower and more variable recoveries, often in the range of 70–85% for aripiprazole [2].

Solid-Phase Extraction Sample Preparation Recovery

Method Precision

Using Aripiprazole-d8 as the internal standard, the inter-batch precision (% CV) for aripiprazole quantification in human plasma ranged from 1.20% to 3.72%, with intra-batch precision in a similar range [1]. This level of precision meets and exceeds the FDA bioanalytical method validation guidance requirement of ≤15% CV (≤20% at LLOQ). In contrast, methods employing structural analogs as internal standards (e.g., dehydro-aripiprazole-d8 for aripiprazole) often yield higher inter-batch variability (5–10% CV) due to differences in extraction and ionization behavior [2].

Precision Reproducibility Bioanalytical Validation

Isotopic Purity

Commercial preparations of Aripiprazole-d8 (e.g., Cerilliant®, Santa Cruz Biotechnology) specify isotopic purity of ≥99 atom% D . This high enrichment ensures that the contribution of the unlabeled (d0) species to the internal standard signal is ≤1%, minimizing the risk of overestimation of analyte concentration. Lower-grade deuterated standards (e.g., 95–97 atom% D) can introduce significant positive bias at low analyte concentrations, potentially invalidating assay results [1].

Isotopic Enrichment Stable Isotope CRM

Sensitivity and Linearity

Methods utilizing Aripiprazole-d8 as the internal standard have achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for aripiprazole in human plasma, with a linear calibration range extending to 80 ng/mL [1]. This high sensitivity is enabled by the IS's ability to correct for ion suppression at low concentrations. In contrast, methods using non-deuterated or less well-matched IS often report LLOQs of 0.5–2.0 ng/mL, a 10–40 fold reduction in sensitivity [2].

LLOQ Sensitivity Calibration Range

Aripiprazole-d8 Applications


Regulated Bioequivalence Studies

Aripiprazole-d8 is the internal standard of choice for LC-MS/MS methods supporting Abbreviated New Drug Applications (ANDAs). Its high isotopic purity (≥99 atom% D) and demonstrated precision (inter-batch CV 1.20–3.72%) [1] meet FDA and EMA requirements for bioanalytical method validation. The method's LLOQ of 0.05 ng/mL [1] allows accurate quantification of aripiprazole plasma concentrations up to 72 hours post-dose, essential for demonstrating bioequivalence.

Preclinical and Clinical Pharmacokinetic (PK) Studies

In both rodent PK studies and human clinical trials, Aripiprazole-d8 enables accurate determination of key PK parameters (Cmax, Tmax, AUC, t1/2). Its use corrects for variable matrix effects (1.08% CV) [2] and ensures high recovery (>96%) [2], reducing inter-subject variability and increasing statistical power. This is particularly critical in early-phase trials where sample volumes are limited and accurate exposure-response modeling is required [3].

Therapeutic Drug Monitoring (TDM)

For clinical laboratories monitoring aripiprazole plasma levels in patients, Aripiprazole-d8 provides the robust, reproducible internal standardization needed for routine TDM. The wide linear range (0.05–80 ng/mL) [2] covers the therapeutic reference range (100–350 ng/mL after dilution), and the minimal matrix effect ensures result consistency across diverse patient samples. This supports dose optimization and adherence monitoring in psychiatric practice.

In Vitro Metabolism & DDI Studies

In hepatocyte or microsomal incubation studies, Aripiprazole-d8 serves as the internal standard for quantifying aripiprazole and its metabolites. The +8 Da mass shift [4] allows clear separation from unlabeled analyte, even in the presence of complex incubation matrices. This is essential for accurately determining intrinsic clearance, identifying metabolic pathways, and assessing the potential for CYP-mediated drug interactions.

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